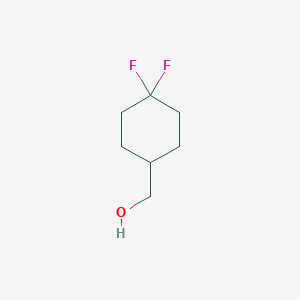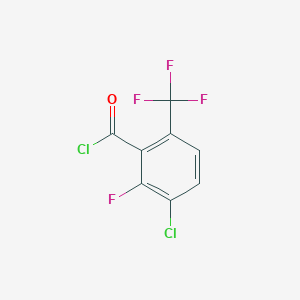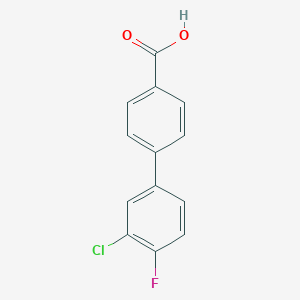
benzyl N-pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-pyridin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer. This compound is also known as 3-pyridylcarbamoylmethylbenzyl carbamate and is commonly referred to as BZC.
Mechanism of Action
BZC exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, BZC can increase the acetylation of histones, which leads to changes in gene expression that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZC has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BZC has been found to have antioxidant activity, which can protect cells from oxidative damage. BZC has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BZC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BZC has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using BZC is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BZC. One area of interest is the development of BZC derivatives that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of BZC for different types of cancer. Finally, research is needed to determine the potential applications of BZC in other areas, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, BZC is a promising compound that has potential applications in cancer treatment and other areas of medicine. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives.
Scientific Research Applications
BZC has been extensively studied for its potential applications in cancer treatment. Research has shown that BZC can inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. Additionally, BZC has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
properties
CAS RN |
170839-31-3 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
benzyl N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |
InChI Key |
WKCRLJFVJSENNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
solubility |
23 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


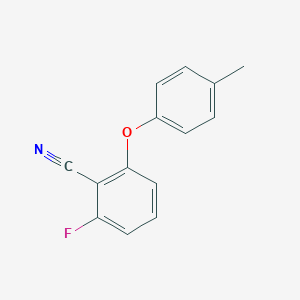

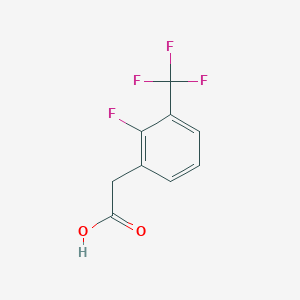
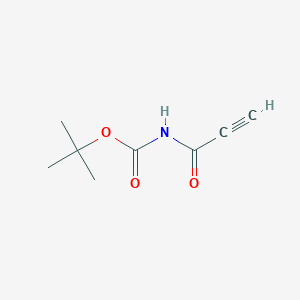


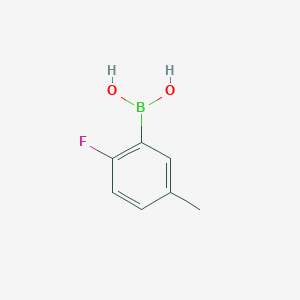

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
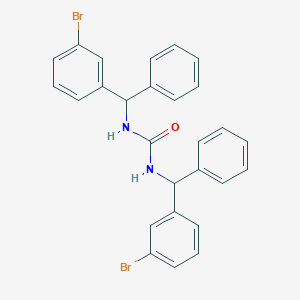
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)
